2-(5,6-Dimethyl-3-hydrobenzimidazol-2-ylidene)indane-1,3-dione
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Overview
Description
Indane-1,3-dione is a versatile building block used in numerous applications ranging from biosensing, bioactivity, bioimaging to electronics or photopolymerization . It is among one of the most privileged scaffolds in chemistry, as the derivatives of this structure can find applications in various research fields .
Synthesis Analysis
Indane-1,3-dione can be synthesized following different synthetic procedures . The most straightforward one consists in the nucleophilic addition of alkyl acetate 2 on dialkyl phthalate 1 under basic conditions .
Molecular Structure Analysis
Indane-1,3-dione is among one of the most privileged scaffolds in chemistry, as the derivatives of this structure can find applications in various research fields .
Chemical Reactions Analysis
Indane-1,3-dione is a versatile building block used in numerous applications . An overview of the different chemical reactions enabling access to this scaffold but also to the most common derivatives of indane-1,3-dione are presented .
Physical and Chemical Properties Analysis
Indane-1,3-dione is a versatile building block used in numerous applications . It is an electron acceptor widely used for the design of dyes for solar cells applications, photoinitiators of polymerization or chromophores for NLO applications .
Scientific Research Applications
Chemical Synthesis and Structural Analysis
- The compound 2-[(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene]indane-1,3-dione, a similar derivative, was synthesized using 3,5-dimethyl-1-phenyl-pyrazole-4-carbaldehyde and indane-1,3-dione, highlighting the reactivity and utility of indane-1,3-dione derivatives in creating new chemical entities (Asiri & Khan, 2011).
Photochemical Reactions
- A study on 3,3-Dimethyl-1,2-indanedione (a closely related compound) with xanthene revealed the potential of such derivatives in photochemical reactions, leading to a variety of products through hydrogen abstraction and radical formation processes (Maruyama, Osuka & Naruta, 1978).
Synthesis of Novel Derivatives
- The synthesis of 4-(2-hydroxy-1-methyl-5-oxo-1H-imidazol-4(5H)-ylidene)-5-oxo-1-aryl-4,5-dihydro-1H-pyrrole-3-carboxylates, featuring a new triazafulvalene system, utilized a related compound, showcasing the versatility of indane-1,3-dione derivatives in creating diverse chemical structures (Uršič, Svete & Stanovnik, 2010).
Potential in Antialgal Applications
- Research on derivatives of indane-1,3-diones, such as the synthesis of 2-substituted 5,6-dihydro-4,7-dithiaindane-1,3-diones, reveals their potential applications in antialgal properties, extending the functional scope of these compounds (Čižmáriková, Kráľová & Hrnčiar, 2000).
Role in Crystal Structure Analysis
- Studies like the synthesis and crystal structure analysis of 5-(4-Methoxybenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione contribute to understanding the molecular and crystallographic characteristics of similar indane-1,3-dione derivatives (Zeng, 2014).
Overview of Applications
- A comprehensive review on indane-1,3-dione, covering its synthetic strategies and various applications ranging from biosensing and bioimaging to electronic and photopolymerization uses, provides a broad perspective on the potential of such compounds in diverse scientific fields (Pigot, Brunel & Dumur, 2022).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
2-(5,6-dimethyl-1H-benzimidazol-2-yl)-3-hydroxyinden-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O2/c1-9-7-13-14(8-10(9)2)20-18(19-13)15-16(21)11-5-3-4-6-12(11)17(15)22/h3-8,21H,1-2H3,(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FROAWJQHPHYILW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N=C(N2)C3=C(C4=CC=CC=C4C3=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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